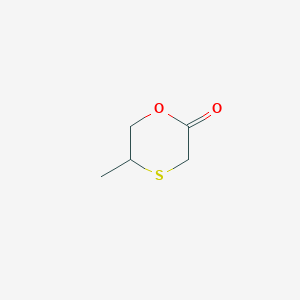
5-Methyl-1,4-oxathian-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,4-oxathian-2-one is a heterocyclic compound belonging to the class of 1,4-oxathian-2-ones. These compounds are characterized by a six-membered ring containing both oxygen and sulfur atoms. The presence of the methyl group at the 5-position distinguishes this compound from other oxathian-2-one derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methyl-1,4-oxathian-2-one can be synthesized through the intramolecular dehydration of 2-(2-hydroxy-1-methylethylthio)acetic acid. This precursor is formed by the hydrolysis of the product obtained from the free radical addition of thioglycolic acid to propenyl acetate . The reaction typically involves heating the hydroxy acid under acidic conditions to promote cyclization and dehydration, resulting in the formation of the desired oxathian-2-one ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly catalysts, such as triton B, has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1,4-oxathian-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathian ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 5-Methyl-1,4-oxathian-2-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the oxathian ring and the methyl group can influence the compound’s binding affinity and selectivity. For example, the sulfur atom in the ring can form interactions with metal ions or participate in redox reactions, while the methyl group can affect the compound’s hydrophobicity and steric properties .
Vergleich Mit ähnlichen Verbindungen
1,4-Oxathian-2-one: Lacks the methyl group at the 5-position, resulting in different chemical and physical properties.
1,4-Oxathiepan-2-one: Contains a seven-membered ring instead of a six-membered ring, leading to variations in reactivity and stability.
Uniqueness: 5-Methyl-1,4-oxathian-2-one is unique due to the presence of the methyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Eigenschaften
CAS-Nummer |
66260-33-1 |
|---|---|
Molekularformel |
C5H8O2S |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
5-methyl-1,4-oxathian-2-one |
InChI |
InChI=1S/C5H8O2S/c1-4-2-7-5(6)3-8-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
HRKAIXVGVZDWSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=O)CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


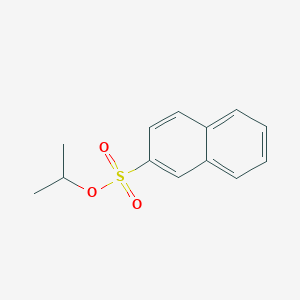
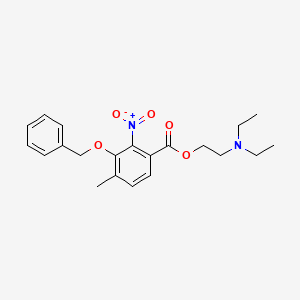
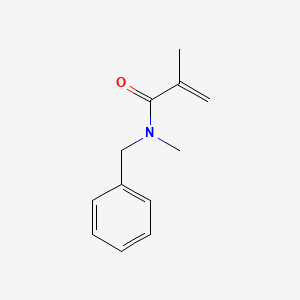
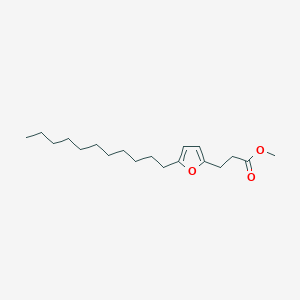
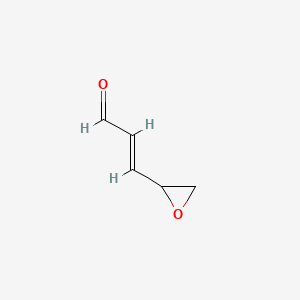
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
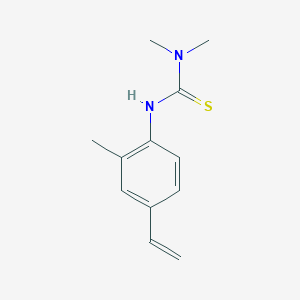
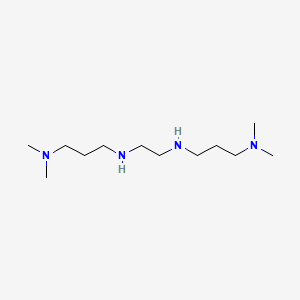
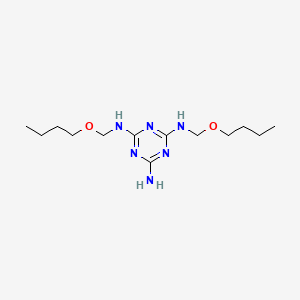
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
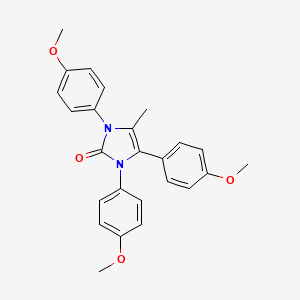
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

